1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate
Description
1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate (hereafter referred to as Compound 4a) is an ionic liquid with a unique cationic structure featuring methoxy (–OCH₃) and methyl (–CH₃) substituents on the imidazolium ring. Synthesized via alkylation and anion metathesis, its structure is confirmed by $ ^1H $ NMR (δ = 2.59 ppm for the methyl group and 4.16 ppm for the dimethoxy groups) and IR spectroscopy (peaks at 3155, 1595, and 555 cm$ ^{-1} $) . The compound has a melting point of 128–129°C, higher than many alkyl-substituted imidazolium salts, likely due to enhanced hydrogen bonding from polar methoxy groups .
Properties
IUPAC Name |
1,3-dimethoxy-2-methylimidazol-1-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O2.F6P/c1-6-7(9-2)4-5-8(6)10-3;1-7(2,3,4,5)6/h4-5H,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRQUSXLKTZBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1OC)OC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F6N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746176 | |
| Record name | 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951020-84-1 | |
| Record name | 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (OMe)2MeIm-PF6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Quaternization of 1,3-Dimethoxy-2-methylimidazole
The primary synthetic pathway involves the quaternization of 1,3-dimethoxy-2-methylimidazole with phosphorus pentafluoride (PF₅) or hexafluorophosphoric acid (HPF₆). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen reacts with the electrophilic phosphorus center:
Key parameters for optimization include:
Table 1: Representative Reaction Conditions and Yields
Anion Metathesis from Halide Salts
An alternative method involves anion exchange from 1,3-dimethoxy-2-methylimidazolium halides (e.g., chloride or bromide) using silver hexafluorophosphate (AgPF₆) or potassium hexafluorophosphate (KPF₆):
Critical Factors:
-
Reaction Medium : Aqueous or biphasic (water/dichloromethane) systems.
-
Workup : Filtration to remove KCl precipitate, followed by solvent evaporation.
Purification and Characterization
Recrystallization and Chromatography
Post-synthesis purification is critical due to residual solvents and unreacted precursors:
Spectroscopic Validation
Table 2: Characterization Data Summary
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 4.22 (s, 3H, OCH₃), δ 9.52 (s, 1H, N–CH–N) | |
| ³¹P NMR | δ −144 ppm (PF₆⁻) | |
| IR | 840 cm⁻¹ (P–F), 1454 cm⁻¹ (C–N) |
Scalability and Industrial Considerations
Batch vs. Continuous Flow
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 1,3-Dimethoxy-2-methylimidazole | 450 | 60 |
| HPF₆ | 220 | 30 |
| Solvents/Purification | 80 | 10 |
Applications in Electrochemistry
This compound enhances electrochemical sensor performance due to:
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methoxy groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coordination Chemistry: The hexafluorophosphate anion can coordinate with metal ions, making the compound useful in catalysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield halogenated imidazolium salts .
Scientific Research Applications
Electrochemical Applications
1.1 Electrochemical Sensors
One of the prominent applications of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate is in the development of electrochemical sensors. For instance, researchers have utilized this ionic liquid to enhance the electrochemical detection of compounds such as capsaicin. The incorporation of this ionic liquid into composite-modified electrodes significantly improved the oxidation current for capsaicin detection compared to electrodes without it. The enhanced performance is attributed to the ionic liquid's ability to facilitate electron transfer and improve the accumulation of the analyte on the electrode surface through π-π interactions with aromatic compounds .
1.2 Battery Technologies
In battery technology, this compound has been investigated as a component of hybrid electrolytes for lithium-ion batteries. Studies indicate that this ionic liquid can improve the electrochemical performance of carbon anodes derived from biomass, providing high reversible capacity and good cycling stability. The use of ionic liquids like this compound helps mitigate issues related to interfacial resistance and enhances overall battery efficiency .
Catalysis
2.1 Green Chemistry
The compound is also employed in various catalytic processes, particularly in green chemistry applications. Its low volatility and high thermal stability make it an ideal solvent for reactions that require environmentally friendly conditions. The ionic liquid can facilitate reactions such as alkylation and acylation while minimizing by-product formation and enhancing product selectivity .
2.2 Organocatalysis
In organocatalysis, this compound has been shown to support reactions involving organocatalysts, improving reaction rates and yields. Its unique properties allow for better solvation of reactants and stabilization of transition states, making it a valuable tool in synthetic organic chemistry .
Materials Science
3.1 Polymer Synthesis
The use of ionic liquids like this compound extends into materials science, particularly in the synthesis of polymers. Its ability to dissolve various monomers enables the production of polymeric materials with tailored properties for applications ranging from coatings to biomedical devices .
3.2 Nanomaterials
Furthermore, this ionic liquid is being explored for its role in synthesizing nanomaterials. By acting as a stabilizing agent during nanoparticle formation, it can help control particle size and distribution, which are critical factors in determining the properties of nanomaterials for electronics and catalysis .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-2-methylimidazolium hexafluorophosphate involves its ability to stabilize reactive intermediates and facilitate various chemical reactions. The hexafluorophosphate anion acts as a non-coordinating anion, which helps in stabilizing cationic intermediates in catalytic processes . The methoxy groups on the imidazolium ring can participate in hydrogen bonding and other interactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazolium Salts
Alkyl-Substituted Imidazolium Hexafluorophosphates
a) 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆])
- Molecular Formula : C₈H₁₅F₆N₂P; Molar Mass : 284.18 g/mol .
- Properties : Liquid at room temperature (melting point <25°C), with lower polarity due to the butyl chain. Widely used as a solvent in catalysis and DNA extraction due to its hydrophobicity .
- Viscosity : Higher viscosity-temperature dependence (γ = 2.9) compared to methoxy-substituted analogs, attributed to van der Waals interactions from the alkyl chain .
b) 1-Octyl-3-methylimidazolium Hexafluorophosphate ([OMIM][PF₆])
Key Differences :
- Polarity: Compound 4a’s methoxy groups increase polarity, reducing compatibility with non-polar solvents compared to alkyl-substituted salts.
- Thermal Stability : The higher melting point of Compound 4a (128–129°C vs. <25°C for [BMIM][PF₆]) reflects stronger intermolecular interactions.
Azido-Substituted Imidazolinium Hexafluorophosphates
2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)
- Molecular Formula : C₅H₁₀F₆N₅P; Molar Mass : 285.13 g/mol .
- Properties : Solid with a decomposition temperature of 205°C. The azido group (–N₃) enables click chemistry applications, such as cycloaddition reactions .
- Reactivity : More reactive than Compound 4a due to the azido group’s propensity for Huisgen reactions .
Key Differences :
Diisopropyl-Diphenylimidazolinium Hexafluorophosphates
- Example : (4S,5S)-1,3-diisopropyl-4,5-diphenylimidazolinium hexafluorophosphate.
- Properties : Stereochemistry impacts $ ^1H $ NMR shifts (e.g., backbone protons at 5.11 ppm vs. 5.75 ppm for stereoisomers) and acidity .
- Key Difference : Steric and electronic effects from bulky substituents (e.g., phenyl, isopropyl) alter reactivity compared to Compound 4a’s smaller methoxy groups .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point/Decomposition (°C) | Key Functional Groups |
|---|---|---|---|---|
| 1,3-Dimethoxy-2-methylimidazolium PF₆ | C₇H₁₁F₆N₂O₂P | 316.14 | 128–129 | –OCH₃, –CH₃ |
| [BMIM][PF₆] | C₈H₁₅F₆N₂P | 284.18 | <25 | –C₄H₉ |
| [OMIM][PF₆] | C₁₂H₂₃F₆N₂P | 340.29 | ~20 | –C₈H₁₇ |
| ADMP | C₅H₁₀F₆N₅P | 285.13 | 205 (dec.) | –N₃ |
Biological Activity
1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate (DMIM-PF6) is an ionic liquid that has garnered attention for its potential applications in biological systems, particularly in drug delivery, electrochemical applications, and as a solvent in biochemical reactions. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Chemical Formula : C₇H₁₃F₆N₂O₂P
- Molecular Weight : 284.16 g/mol
- CAS Number : 951020-84-1
The biological activity of DMIM-PF6 is primarily attributed to its ability to interact with various biomolecules. Its unique structure allows it to participate in hydrogen bonding and van der Waals interactions, which can influence the behavior of proteins and nucleic acids. The ionic nature of DMIM-PF6 also facilitates its solubility in both polar and non-polar environments, making it versatile for various biochemical applications.
1. Drug Delivery Systems
DMIM-PF6 has been explored as a medium for drug delivery due to its biocompatibility and ability to solubilize hydrophobic drugs. Research indicates that ionic liquids like DMIM-PF6 can enhance the solubility and stability of pharmaceutical compounds, thereby improving their bioavailability.
Case Study : A study demonstrated that DMIM-PF6 could effectively encapsulate anticancer drugs, leading to sustained release profiles and increased cytotoxicity against cancer cell lines compared to conventional solvents .
2. Electrochemical Applications
Ionic liquids are known for their electrochemical stability and conductivity. DMIM-PF6 has been utilized in the fabrication of hybrid electrolytes for lithium-ion batteries, showcasing improved electrochemical performance.
Research Findings : In experiments involving lithium-ion batteries, DMIM-PF6-based electrolytes exhibited higher ionic conductivity and better thermal stability compared to traditional organic solvents .
Data Table: Biological Activity Summary
Potential Toxicity and Safety
While DMIM-PF6 shows promise in various applications, its safety profile must be carefully evaluated. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological assessments are necessary to ensure safe usage in medical applications.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~3.8–4.2 ppm for methoxy groups) and absence of unreacted precursors .
- FT-IR : Detect PF₆⁻ bands at 740–840 cm⁻¹ and verify absence of hydroxyl impurities .
- Elemental Analysis : Match experimental C/H/N/F/P ratios to theoretical values (e.g., C₅H₉F₆N₂P requires 24.8% C, 3.7% H) .
How can researchers resolve contradictions in reported thermal stability data for imidazolium-PF₆ ionic liquids?
Advanced Research Question
Discrepancies arise from impurities (e.g., halides, water) and measurement techniques. Methodological solutions:
- DSC/TGA : Conduct under inert atmosphere (N₂/Ar) to isolate decomposition pathways (e.g., HF release above 300°C) .
- Karl Fischer titration : Quantify water content (<50 ppm) to minimize hydrolysis artifacts .
- Comparative studies : Benchmark against standardized ionic liquids (e.g., 1-butyl-3-methylimidazolium PF₆⁻) with known stability profiles .
What role does this compound play in electrochemical systems, and how can its ion mobility be quantified?
Advanced Research Question
As a room-temperature ionic liquid (RTIL), it serves as a low-volatility electrolyte. Key methodologies:
- Conductivity measurements : Use impedance spectroscopy to determine ionic conductivity (typically 1–10 mS/cm at 25°C) .
- Diffusion coefficients : Apply pulsed-field gradient NMR (PFG-NMR) to track cation/anion mobility .
- Electrochemical window : Cyclic voltammetry reveals stability up to 4.5 V vs. Li/Li⁺, suitable for lithium-ion battery research .
How can molecular dynamics (MD) simulations enhance understanding of this compound’s behavior in solution?
Advanced Research Question
MD simulations reveal:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
